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Compound of Interest

4-Bromo-1-(tetrahydro-2H-pyran-
2-YL)-1H-indazole

Cat. No.: B1442985

Compound Name:

The indazole nucleus is a cornerstone pharmacophore, integral to the structure of various
marketed drugs, including the antiemetic Granisetron and the non-steroidal anti-inflammatory
drug Benzydamine.[1] Its unique bicyclic aromatic structure allows for diverse biological
interactions. However, the acidic N-H proton in the pyrazole ring often complicates synthetic
transformations by interfering with organometallic reagents or leading to undesired side
reactions.

The introduction of a protecting group is therefore a crucial step in the multi-step synthesis of
complex indazole derivatives. The tetrahydropyranyl (THP) group is an ideal choice for this
purpose due to its numerous advantages:

o Ease of Introduction: It is readily installed using dihydropyran (DHP) under mild acidic
conditions.[4]

o Robust Stability: The THP ether is stable across a wide range of non-acidic reaction
conditions, including organometallic cross-coupling, reduction, and strongly basic
environments.[4]

o Facile Cleavage: Deprotection is typically achieved under mild acidic conditions, which
preserves most other functional groups.

By protecting the 4-bromo-1H-indazole at the N1 position, a stable yet reactive intermediate is
formed. The bromine atom at the C4 position serves as a versatile handle for introducing
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molecular complexity through various cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig, Sonogashira), enabling the synthesis of diverse libraries of novel compounds for drug

discovery.

Core Compound Identification

A clear identification of the compound is fundamental for regulatory, safety, and experimental

accuracy.
Identifier Data Source
IUPAC Name 4-bromo-1-(oxan-2-ylindazole [5]
4-Bromo-1-(tetrahydro-2H-
pyran-2-yl)-1H-indazole, 4-
Synonyms [5]
Bromo-1-tetrahydropyran-2-yl-
indazole
CAS Number 1022158-35-5 [5][6]
Molecular Formula C12H13BrN20 [5]
Molecular Weight 281.15 g/mol [5]
(SMILES:

Chemical Structure

C1CCOC(C1)N2C3=C(C=N2)
C(=CC=C3)Br)

[5]

Physicochemical Properties

The physical properties of 4-Bromo-1-THP-indazole dictate its handling, purification, and

formulation characteristics.
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Property Description Reference

Appearance White solid. [6]

Not explicitly reported in the
_ _ provided search results, but as
Melting Point ) ) o
a crystalline solid, a distinct

melting point is expected.

Not applicable; the compound
would likely decompose at the

Boiling Point high temperatures required for
boiling at atmospheric

pressure.

Based on its synthesis and
purification, the compound is
soluble in common organic
Solubility solvents such as ethyl acetate,
dichloromethane, and
tetrahydrofuran.[6] It is
expected to be insoluble in

water.

Spectroscopic and Analytical Data

Structural confirmation is unequivocally established through spectroscopic analysis. The data
presented here is based on reported literature values and theoretical prediction.

Proton Nuclear Magnetic Resonance (*H NMR)

The *H NMR spectrum provides a definitive fingerprint of the molecule. A published spectrum in
CDCls confirms the structure with the following key resonances:[6]

e 0 8.03 (1H, d): The proton at the C7 position of the indazole ring.
e § 7.55 (1H, dd): The proton at the C5 position of the indazole ring.

e 0 7.32 (1H, dd): The proton at the C6 position of the indazole ring.
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e 05.71 (1H, dddd): The anomeric proton of the THP ring (the C-H adjacent to both the ring
oxygen and the indazole nitrogen).

e 04.00 & 3.73 (2H, m): The two protons of the -O-CHz- group in the THP ring.

e 0255, 2.03-2.23, 1.60-1.88 (6H, m): The remaining six protons of the three methylene (-
CH2-) groups in the THP ring.[6]

Carbon-13 Nuclear Magnetic Resonance (**C NMR)

While not explicitly found in search results, the 3C NMR spectrum is expected to show 12
distinct signals corresponding to the 12 carbon atoms in the molecule, including the
characteristic signals for the aromatic carbons of the indazole ring and the aliphatic carbons of
the THP group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight. High-resolution mass spectrometry
(HRMS) should yield a molecular ion peak corresponding to the exact mass of 280.02113 Da.
[5] A key diagnostic feature would be the characteristic isotopic pattern of bromine, with two
peaks of nearly equal intensity for the 7°Br and ®1Br isotopes.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by C-H stretching vibrations from the aromatic and
aliphatic regions, C=C and C=N stretching from the indazole ring, and a prominent C-O-C
stretching band from the THP ether linkage. The absence of a broad N-H stretch (typically
~3200-3400 cm~1) confirms the successful protection of the indazole nitrogen.

Synthesis and Purification Protocol

The following protocol describes the N1-regioselective protection of 4-bromo-1H-indazole,
adapted from established procedures.[6][7] This method represents a reliable and scalable
approach to the target compound.

Causality and Experimental Rationale
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e Reactants: 4-bromo-1H-indazole is the starting material. 3,4-Dihydro-2H-pyran (DHP) serves
as the source for the THP group.

o Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is required to activate
the DHP for nucleophilic attack by the indazole nitrogen.

e Solvent: A non-protic solvent like ethyl acetate is used to dissolve the reactants without
competing in the reaction.

o Temperature: Heating the reaction to 70°C ensures a sufficient reaction rate for the
thermodynamically favored N1-isomer formation.[2][6]

o Workup: A saturated aqueous sodium bicarbonate wash is crucial to neutralize the acid
catalyst, thereby quenching the reaction and preventing potential deprotection during workup
and purification.[6]

« Purification: Silica gel column chromatography is effective for separating the product from
any unreacted starting material, residual catalyst, and potential N2-isomer byproduct.[6]

Step-by-Step Methodology

e Reaction Setup: To a solution of 4-bromo-1H-indazole (1.0 eq) in ethyl acetate, add p-
toluenesulfonic acid (p-TsOH, ~0.05 eq).

o Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 2.0 eq) to the mixture.

o Reaction Conditions: Heat the reaction mixture to 70°C and stir for 16 hours, monitoring by
TLC or LC-MS until the starting material is consumed.[6]

e Quenching: Cool the mixture to room temperature and quench by adding saturated aqueous
sodium bicarbonate solution.

o Extraction: Separate the organic and aqueous layers. Extract the aqueous phase with ethyl
acetate.[6]

e Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium
bicarbonate and saturated aqueous sodium chloride (brine).[6]
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» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

« Purification: Purify the resulting residue by flash column chromatography on silica gel,
typically using a heptane/ethyl acetate gradient, to afford 4-Bromo-1-THP-indazole as a

white solid.[6]

Experimental Workflow Diagram
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Caption: Synthesis and purification workflow for 4-Bromo-1-THP-indazole.
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Chemical Reactivity and Stability

Understanding the reactivity profile of 4-Bromo-1-THP-indazole is key to its application as a
synthetic intermediate.

o Stability: The compound is stable under neutral and basic conditions. However, the THP
protecting group is labile to acid. Treatment with acids such as HCI in methanol or
trifluoroacetic acid (TFA) in dichloromethane will cleave the THP group, regenerating the free
N-H of 4-bromo-1H-indazole.

» Reactivity at C4-Br: The C4-bromo substituent is the primary site for synthetic elaboration. It
readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for
the formation of new carbon-carbon or carbon-heteroatom bonds. This is the principal reason
for employing this intermediate in drug discovery programs.

o Synthetic Utility: The typical synthetic sequence involves (1) THP protection of the indazole,
(2) functionalization at the C4 position via the bromo group, and (3) deprotection of the THP
group to reveal the final target molecule.

Diagram of Synthetic Utility

THP Protection Cross-Coupling

- 5 .
4-Bromo-1H-indazole DHP, H 4-Bromo-1-THP-indazole e.8, Suzuki, Buchwald

THP Deprotection
H+

4-Aryl-1-THP-indazole
(or other coupled product)

4-Aryl-1H-indazole
(Final Product)

Click to download full resolution via product page

Caption: Role of 4-Bromo-1-THP-indazole as a key synthetic intermediate.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and
ensuring laboratory safety.

o Safety Precautions: The parent compound, 4-bromo-1H-indazole, is classified as toxic if
swallowed and causes skin and serious eye irritation.[8] It is prudent to handle 4-Bromo-1-
THP-indazole with the same level of caution. Always use appropriate Personal Protective
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Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work
in a well-ventilated fume hood.

o Storage: Store the compound in a tightly sealed container in a cool, dry place away from
direct sunlight and sources of ignition.[9] Storage at 4°C is recommended for long-term
stability.[9]

« Inpatibility: Avoid contact with strong oxidizing agents and strong acids, as acids will cause
deprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1442985#4-bromo-1-thp-indazole-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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